molecular formula C11H22N2 B15070593 1,9-Diazaspiro[6.6]tridecane

1,9-Diazaspiro[6.6]tridecane

Cat. No.: B15070593
M. Wt: 182.31 g/mol
InChI Key: VLUGSELMQOSXKU-UHFFFAOYSA-N
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Description

1,9-Diazaspiro[6.6]tridecane is a heterocyclic compound characterized by a spiro-fused structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Diazaspiro[6.6]tridecane typically involves the reaction of appropriate diamines with cyclic ketones or aldehydes under controlled conditions. One common method includes the cyclization of di-tert-butyl this compound-1,9-dicarboxylate, which can be achieved through a series of steps involving protection and deprotection of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,9-Diazaspiro[6.6]tridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1,9-Diazaspiro[6.6]tridecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-Diazaspiro[6.6]tridecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Another member of the diazaspiro family with a slightly different ring structure.

    1,9-Diazaspiro[4.5]decane:

Uniqueness

1,9-Diazaspiro[6.6]tridecane is unique due to its larger ring size and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1,9-diazaspiro[6.6]tridecane

InChI

InChI=1S/C11H22N2/c1-2-6-11(13-9-4-1)7-3-5-8-12-10-11/h12-13H,1-10H2

InChI Key

VLUGSELMQOSXKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCNC2)NCC1

Origin of Product

United States

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